molecular formula C11H13ClO2 B8703062 5-(4-Chlorophenoxy)pentanal CAS No. 118671-78-6

5-(4-Chlorophenoxy)pentanal

Cat. No.: B8703062
CAS No.: 118671-78-6
M. Wt: 212.67 g/mol
InChI Key: LSDQSFHVEXRKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenoxy)pentanal is a chlorinated aromatic aldehyde featuring a pentanal chain substituted with a 4-chlorophenoxy group. The aldehyde functional group confers reactivity toward nucleophilic additions or oxidations, while the 4-chlorophenoxy moiety may influence electronic properties and stability.

Properties

CAS No.

118671-78-6

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

5-(4-chlorophenoxy)pentanal

InChI

InChI=1S/C11H13ClO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2

InChI Key

LSDQSFHVEXRKLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCC=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Substituent Variations

The following table highlights key structural and synthetic differences between 5-(4-Chlorophenoxy)pentanal and related compounds:

Compound Name Functional Group Substituent(s) Molecular Formula Key Synthesis Steps (References) Applications/Notes
5-(4-Chlorophenoxy)pentanal Aldehyde 4-Chlorophenoxy C₁₁H₁₃ClO₂ Not explicitly reported; inferred from analogs Potential intermediate for agrochemicals
5-[(4-Methoxyphenyl)methoxy]pentanal Aldehyde 4-Methoxybenzyloxy C₁₃H₁₈O₃ 1,5-Pentanediol + KOH/DMSO + p-methoxybenzyl chloride; Rf = 0.15 Study of trifunctional fatty acid derivatives
5-(4-Chloro-phenoxy)-pentanoic acid Carboxylic acid 4-Chlorophenoxy C₁₁H₁₃ClO₃ Not detailed; CAS 110732-06-4 Likely used in polymer or pharmaceutical synthesis
Ethyl 5-(2-bromo-4-chlorophenoxy)pentanoate Ester 2-Bromo-4-chlorophenoxy C₁₃H₁₅BrClO₃ No synthesis details; CAS 1443338-03-1 Intermediate for halogenated agrochemicals

Electronic and Steric Effects

  • Substituent Influence: The 4-chloro group in 5-(4-Chlorophenoxy)pentanal increases electrophilicity at the aldehyde carbon compared to the 4-methoxy analog (electron-donating group), enhancing reactivity toward nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.